molecular formula C9H11N3 B2404183 1-Azido-4-propylbenzene CAS No. 1152591-42-8

1-Azido-4-propylbenzene

Cat. No.: B2404183
CAS No.: 1152591-42-8
M. Wt: 161.208
InChI Key: XXIZLMGNORMOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-4-propylbenzene (CAS 1152591-42-8) is an aromatic azide compound of significant interest in modern synthetic chemistry and chemical biology. With a molecular formula of C9H11N3 and a molecular weight of 161.20 g/mol, it serves as a versatile building block and probe . The azide functional group is renowned for its role in bioorthogonal "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This highly reliable and efficient reaction is a cornerstone for bioconjugation, enabling the specific labeling of biomolecules such as proteins and nucleic acids, and is instrumental in the development of antibody-drug conjugates (ADCs) for targeted therapies . Beyond cycloadditions, this compound is a valuable precursor in other transformations. It can undergo the Staudinger reduction to form the corresponding amine, acting as a protected form of a primary aniline . Furthermore, it can be used to generate highly reactive nitrene intermediates upon thermal or photochemical decomposition, which can insert into C-H bonds or undergo rearrangement reactions . The para-propyl substituent on the benzene ring provides a mild electron-donating effect, making this compound an excellent model compound for probing structure-reactivity relationships and fundamental aspects of aromatic azide chemistry . Its utility is demonstrated in various synthetic applications, including electrochemical functionalization to produce molecules with multiple reactive sites . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-4-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-3-8-4-6-9(7-5-8)11-12-10/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIZLMGNORMOGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Azido 4 Propylbenzene and Its Functional Analogs

Classical and Established Protocols for Aryl Azide (B81097) Formation

Traditional methods for synthesizing aryl azides have long relied on two principal pathways: the diazotization of aromatic amines and the nucleophilic aromatic substitution on activated arenes. mdpi.com These protocols are foundational in organic synthesis and remain widely used for their reliability and broad substrate applicability.

Diazotization-Azidation Approaches from Amines

The most common and direct method for preparing 1-azido-4-propylbenzene begins with the corresponding primary aromatic amine, 4-propylaniline. This process involves two sequential steps: diazotization followed by azidation. researchgate.net

Initially, the aromatic amine is treated with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, to form a diazonium salt. wikipedia.orgscielo.br This intermediate is generally unstable and is used immediately in the subsequent step. The diazonium salt is then reacted with an azide source, most commonly sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), which displaces the diazonium group (N₂) to yield the final aryl azide product. wikipedia.orgnih.gov

Recent refinements of this classical method have focused on improving safety and experimental simplicity. One such advancement involves the use of arenediazonium tosylates, which are more thermally stable and safer to handle than traditional diazonium salts. organic-chemistry.org This approach allows for the transformation of aromatic amines into aryl azides in high yields, often in aqueous media at room temperature and without the need for metal catalysis. organic-chemistry.orgorganic-chemistry.org A one-pot procedure where diazotization is performed with sodium nitrite in the presence of p-toluenesulfonic acid (p-TsOH), followed by the addition of sodium azide, has also been developed, providing clean products in high yields. tpu.ru

Table 1: Comparison of Diazotization-Azidation Methods

Method Diazotizing Agent Azide Source Solvent Key Features
Classical NaNO₂ / HCl NaN₃ Water Well-established, widely used, unstable intermediate.
Tosylate-based NaNO₂ / p-TsOH NaN₃ Water Forms stable arenediazonium tosylate intermediate, safer, high purity products. organic-chemistry.orgtpu.ru

| Ionic Liquid | N/A | TMSN₃ | [BMIM][PF₆] | Immobilized diazonium salt, efficient for iodo- and azido-derivatives. organic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) Routes Utilizing Azide Sources

Nucleophilic aromatic substitution (SNAr) provides an alternative route to aryl azides. mdpi.comnih.gov This reaction involves the displacement of a good leaving group, such as a halide, from an aromatic ring by a nucleophile—in this case, the azide ion (N₃⁻). wikipedia.org

For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. nih.govmasterorganicchemistry.com These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgnih.gov In the context of synthesizing this compound, this method is less direct. The starting material would need to be a 4-propyl-substituted benzene (B151609) ring containing a leaving group (e.g., 1-chloro-4-propylbenzene) and at least one strong EWG. Since the propyl group is electron-donating, it deactivates the ring toward nucleophilic attack, making the SNAr reaction challenging without additional activating groups.

However, for functional analogs bearing substituents like nitro groups, this method is highly effective. For example, 2,4-dinitrochlorobenzene readily reacts with azide nucleophiles. wikipedia.org The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I, as the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com

Contemporary and Catalytic Synthetic Strategies

Modern synthetic chemistry has moved towards developing more efficient and sustainable methods. For aryl azide synthesis, this includes transition metal-catalyzed reactions and environmentally benign protocols that avoid hazardous reagents or conditions.

Transition Metal-Catalyzed Azidation Reactions of Aromatic Precursors

Transition metal catalysis has emerged as a powerful tool for forming carbon-nitrogen bonds, including the synthesis of aryl azides. ibs.re.kr These methods can often proceed under milder conditions and with greater functional group tolerance than classical approaches. Copper-catalyzed reactions are particularly prominent in this area. mdpi.com

For instance, copper(I) salts like CuBr can catalyze the azidation of anilines where an amine group directs the C-H functionalization at the ortho position. nih.gov In these reactions, trimethylsilyl azide (TMSN₃) is often used as the azide source, and an oxidant such as tert-butyl hydroperoxide (TBHP) is required. nih.gov While this specific example targets the ortho position, related catalytic systems can be adapted for other substitution patterns. The development of rhodium(III) and iridium(III) catalysts has also enabled the direct C-H amination of arenes using various organic azides as the nitrogen source, representing a step- and atom-economical alternative to traditional cross-coupling reactions. ibs.re.kr

Table 2: Examples of Catalytic Systems for Aryl Azidation

Catalyst Azide Source Oxidant / Additive Reaction Type
CuBr TMSN₃ TBHP Directed C-H Azidation nih.gov
CuI BtSO₂N₃ K₂S₂O₈ Directed C-H Azidation mdpi.com
Rh(III) complexes Sulfonyl/Aryl/Alkyl Azides N/A (Azide is internal oxidant) C-H Amination ibs.re.kr

Environmentally Benign and Catalyst-Free Azide Synthesis Protocols

In line with the principles of green chemistry, several protocols have been developed to be more environmentally friendly. As mentioned previously, the use of arenediazonium tosylates allows for the synthesis of aryl azides in water, avoiding the use of organic solvents. organic-chemistry.orgorganic-chemistry.org This method is simple, scalable, and produces clean products often without the need for purification.

Another "green" approach focuses on avoiding the use of potentially explosive reagents like sodium azide. scielo.br One such strategy involves the in-situ generation of the azide group. This can be achieved by starting from anilines, converting them to the corresponding arylhydrazines, and then oxidizing the hydrazino group to form the azide. scielo.br While this method may involve more steps, it circumvents the need to handle or store bulk quantities of sodium azide.

Mechanistic Investigations of this compound Formation Pathways

The formation of aryl azides proceeds through distinct mechanistic pathways depending on the synthetic route.

Diazotization-Azidation Mechanism: This pathway is an ionic process. After the formation of the Ar-N₂⁺ diazonium cation from 4-propylaniline, the azide anion (N₃⁻) acts as a nucleophile, attacking the terminal nitrogen and displacing dinitrogen gas (N₂), which is an excellent leaving group.

SNAr Mechanism: This is a two-step addition-elimination process. nih.gov The azide nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. wikipedia.org In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. The stability of the Meisenheimer complex is crucial and is enhanced by electron-withdrawing groups at the ortho and para positions.

Transition Metal-Catalyzed Mechanism: The mechanisms for these reactions are more complex and can vary depending on the metal and reagents. For the copper-catalyzed C-H azidation of anilines reported by Jiao and co-workers, a radical pathway has been proposed. nih.gov The mechanism is thought to involve the formation of a copper-amido intermediate, which then reacts with an azide source and an oxidant. A single-electron transfer (SET) from the aryl ring to the metal center occurs, followed by the transfer of the azido (B1232118) ligand to the phenyl group. nih.gov

Regioselective Functionalization Strategies for the Propylbenzene (B89791) Scaffold Enabling Azide Introduction

The synthesis of this compound, a valuable intermediate in various chemical applications, necessitates a strategic approach to introduce the azido group with high regioselectivity onto the propylbenzene scaffold. Direct azidation of propylbenzene often leads to a mixture of isomers and is generally inefficient. Therefore, multi-step synthetic pathways are typically employed, commencing with the regioselective functionalization of the aromatic ring, followed by transformations to introduce the azide moiety. The most common and well-established strategy involves a three-step sequence: electrophilic nitration of n-propylbenzene, reduction of the resulting nitro derivative to an aniline (B41778), and finally, conversion of the aniline to the corresponding azide via a diazotization reaction.

This section provides a detailed examination of these critical steps, presenting research findings on reaction conditions, yields, and the regiochemical outcomes that enable the specific synthesis of the para-substituted product.

Step 1: Regioselective Nitration of n-Propylbenzene

The introduction of a nitro group at the para-position of the propylbenzene ring is the crucial first step in controlling the final regiochemistry. The propyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. While a mixture of ortho and para isomers is expected, reaction conditions can be optimized to favor the formation of the desired 4-nitro-n-propylbenzene.

A foundational study on the nitration of n-propylbenzene was conducted by Brady and Cunningham in 1934. Their work provides specific details on achieving regioselectivity. The reaction involves the use of a nitrating mixture, typically composed of nitric acid and a dehydrating agent like sulfuric acid, at controlled temperatures to minimize side reactions and enhance the yield of the para-isomer.

Table 1: Regioselective Nitration of n-Propylbenzene

Electrophile SourceReagents & ConditionsProduct(s)Yield (%)Reference
Nitronium ion (NO₂⁺)Fuming HNO₃ in H₂SO₄, maintained at low temperature4-Nitro-n-propylbenzene and 2-Nitro-n-propylbenzeneNot specifiedBrady and Cunningham, 1934

Further details from the original 1934 publication would be required to provide specific yields for the ortho and para isomers.

More contemporary approaches to nitration often focus on greener and more selective methods. For instance, the use of dilute aqueous nitric acid can offer high regioselectivity for the nitration of some aromatic compounds, potentially providing an alternative to the classical mixed-acid system.

Step 2: Reduction of 4-Nitro-n-propylbenzene to 4-n-Propylaniline

Once 4-nitro-n-propylbenzene is isolated, the next step is the reduction of the nitro group to an amine, yielding 4-n-propylaniline. This transformation is a common and well-understood process in organic synthesis, with several reliable methods available.

One of the most frequently employed methods is the use of a metal in an acidic medium. Tin (Sn) or stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl) is a classic and effective reagent system for this reduction. The reaction proceeds through the transfer of electrons from the metal to the nitro group, followed by protonation from the acid.

Catalytic hydrogenation offers a cleaner alternative to metal/acid reductions. This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This process is often highly efficient and produces water as the only byproduct.

Table 2: Reduction of 4-Nitro-n-propylbenzene

Reagent SystemSolventReaction ConditionsProductYield (%)
SnCl₂·2H₂O / HClEthanol (B145695)Reflux4-n-PropylanilineHigh (Specific yield not detailed in general procedures)
H₂ / Pd-CEthanol or MethanolRoom temperature, atmospheric pressure4-n-PropylanilineTypically >90%

Step 3: Conversion of 4-n-Propylaniline to this compound

The final step in the synthesis is the conversion of the amino group of 4-n-propylaniline into an azide group. This is most commonly achieved through a two-step, one-pot procedure involving diazotization followed by reaction with an azide salt.

The aniline is first treated with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). This reaction forms a diazonium salt intermediate. The resulting diazonium salt solution is then treated with sodium azide (NaN₃). The azide anion displaces the dinitrogen gas from the diazonium salt, yielding the desired aryl azide. This reaction is generally high-yielding and provides a clean product.

Table 3: Synthesis of this compound from 4-n-Propylaniline

Reagent 1 (Diazotization)Reagent 2 (Azidation)SolventReaction ConditionsProductYield (%)
NaNO₂ / aq. HClNaN₃Water / Dichloromethane0-5 °CThis compoundTypically >85%

This regioselective, three-step approach provides a reliable and well-documented pathway for the synthesis of this compound, allowing for the precise introduction of the azide functionality at the para-position of the propylbenzene scaffold.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 Azido 4 Propylbenzene

Cycloaddition Reactions Involving the Azide (B81097) Moiety

The azide group of 1-azido-4-propylbenzene is a classic 1,3-dipole, making it an excellent participant in [3+2] cycloaddition reactions with various dipolarophiles. These reactions are fundamental in click chemistry, providing efficient and selective routes to five-membered heterocyclic rings.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity. wikipedia.orgorganic-chemistry.org When this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst, the reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov This high regioselectivity is a hallmark of the CuAAC reaction, distinguishing it from the thermal Huisgen cycloaddition which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.gov

The reaction is generally broad in scope, tolerating a wide variety of functional groups on the alkyne partner. nih.gov The presence of the electron-donating propyl group on the benzene (B151609) ring of this compound is not expected to significantly hinder the reaction, as CuAAC is known to be effective with a range of electronically diverse aryl azides. The reaction mechanism involves the formation of a copper acetylide intermediate which then reacts with the azide. wikipedia.org

Typical Reaction Conditions for CuAAC of Aryl Azides:

ParameterCondition
Catalyst Cu(I) source (e.g., CuI, CuSO₄/sodium ascorbate) wikipedia.orgjenabioscience.com
Solvent Various (e.g., tBuOH/H₂O, THF, DMF)
Temperature Room temperature to mild heating
Reactants Aryl azide (e.g., this compound), terminal alkyne

In contrast to the copper-catalyzed variant, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary and highly regioselective route to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org When this compound is subjected to RuAAC conditions with a terminal alkyne, the major product is the 1,5-regioisomer. organic-chemistry.orgnih.gov This alternative regioselectivity is a significant advantage, allowing for the controlled synthesis of a different triazole isomer.

The scope of the RuAAC includes both terminal and internal alkynes, offering a pathway to fully substituted triazoles. organic-chemistry.org For aryl azides like this compound, which possess an electron-donating substituent, the reaction is generally efficient. organic-chemistry.orgchalmers.se Studies have shown that electron-rich aryl azides participate readily in RuAAC reactions. acs.org The catalyst, often a complex like [Cp*RuCl], dictates the mechanistic pathway, which is believed to involve a ruthenacycle intermediate. organic-chemistry.orgnih.gov

Comparison of CuAAC and RuAAC Regioselectivity:

CatalystPredominant Regioisomer
Copper(I)1,4-disubstituted 1,2,3-triazole
Ruthenium(II)1,5-disubstituted 1,2,3-triazole organic-chemistry.orgacs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful metal-free click reaction that has found widespread application in bioorthogonal chemistry. magtech.com.cn This reaction relies on the high reactivity of strained cyclooctynes, which readily undergo [3+2] cycloaddition with azides like this compound without the need for a toxic metal catalyst. nih.govnih.gov The absence of a metal catalyst makes SPAAC particularly suitable for applications in living systems. mdpi.comnih.gov

Beyond alkynes, the azide moiety of this compound can undergo [3+2] cycloaddition with other dipolarophiles, notably nitriles, to form tetrazoles. nih.govnih.gov This reaction typically requires a catalyst, often a Lewis acid such as a zinc(II) salt, to activate the nitrile towards cycloaddition. researchgate.netorganic-chemistry.org The reaction involves the formal cycloaddition of the azide to the carbon-nitrogen triple bond of the nitrile. acs.orgresearchgate.net

The scope of this reaction is broad, encompassing a variety of aromatic and aliphatic nitriles. organic-chemistry.org The mechanism is thought to proceed through the coordination of the Lewis acid to the nitrile, which lowers the energy barrier for the nucleophilic attack of the azide. researchgate.net The electron-donating nature of the propyl group in this compound would likely have a subtle electronic influence on the reaction kinetics. nih.gov

Thermolytic and Photolytic Transformations Leading to Aryl Nitrenes

Upon thermolysis or photolysis, this compound can extrude a molecule of dinitrogen (N₂) to generate a highly reactive intermediate known as an aryl nitrene. aakash.ac.inwikipedia.org These nitrenes are electron-deficient species and are involved in a variety of subsequent reactions.

The thermal or photochemical decomposition of this compound leads to the formation of 4-propylphenylnitrene. wikipedia.org This aryl nitrene is a reactive intermediate that can exist in either a singlet or a triplet state, with the triplet state generally being the ground state. researchgate.net The reactivity of the generated nitrene is diverse and includes:

C-H Insertion: Aryl nitrenes can insert into C-H bonds, a reaction that can be utilized for the amination of hydrocarbons.

Aziridination: Reaction with alkenes can lead to the formation of aziridines.

Hydrogen Abstraction: Nitrenes can abstract hydrogen atoms from the solvent or other molecules to form anilines.

Dimerization: In the absence of other reactive partners, aryl nitrenes can dimerize to form azo compounds. nsf.govacs.org For example, the dimerization of 4-propylphenylnitrene would yield 4,4'-dipropylazobenzene.

Reaction with Nucleophiles: Aryl nitrenes are electrophilic and can react with various nucleophiles. For instance, reaction with molecular oxygen can lead to the formation of nitro compounds. rsc.org

The specific reaction pathway taken by the 4-propylphenylnitrene intermediate depends on the reaction conditions, including the presence of trapping agents, the solvent, and the temperature. The electron-donating propyl group can influence the stability and reactivity of the nitrene intermediate. researchgate.net

Potential Products from the Reactivity of 4-Propylphenylnitrene:

Reactant/ConditionProduct Type
Alkane (R-H)N-alkyl-4-propylaniline
AlkeneAziridine derivative
Hydrogen-donating solvent4-Propylaniline
Absence of trapping agent4,4'-Dipropylazobenzene nsf.govacs.org
Oxygen1-Nitro-4-propylbenzene rsc.org

Intramolecular Rearrangements and Cyclizations Induced by Nitrenes

The generation of the highly reactive 4-propylphenyl nitrene intermediate from this compound, typically through thermal or photochemical decomposition, opens pathways to various intramolecular reactions. The primary mode of intramolecular reactivity for nitrenes generated from substituted aryl azides is C-H bond insertion. In the case of 4-propylphenyl nitrene, the aliphatic propyl chain provides potential sites for such insertions.

Rhodium(II) dicarboxylate complexes have been shown to be effective catalysts for intramolecular amination of unactivated C-H bonds using aryl azides as the nitrogen source. acs.org While many examples in the literature focus on ortho-substituted aryl azides leading to the formation of five- or six-membered rings like indolines, the principles of C-H insertion are applicable to the para-substituted this compound. The 4-propylphenyl nitrene can, in principle, undergo insertion into the C-H bonds of the propyl group.

The regioselectivity of this insertion is influenced by several factors:

Bond Strength : Insertion is generally favored at weaker C-H bonds, following the order tertiary > secondary > primary.

Proximity : The reaction is sterically controlled, favoring the formation of sterically less strained five- and six-membered rings.

Catalyst : The choice of catalyst can significantly influence the reaction's efficiency and selectivity.

For the 4-propylphenyl nitrene, intramolecular C-H insertion into the propyl chain could lead to the formation of various cyclic amines. Insertion into the benzylic C-H bond (α-carbon) would result in a five-membered ring, while insertion into the β-carbon would form a six-membered ring. These cyclization reactions provide a direct method for synthesizing nitrogen-containing heterocyclic structures from aryl azides. The mechanism for transition metal-catalyzed C-H insertion is often described as a concerted, asynchronous process where the rhodium-bound nitrene is the reactive oxidant. wikipedia.org

Table 1: Potential Intramolecular Cyclization Products of 4-Propylphenyl Nitrene

Insertion Site on Propyl ChainResulting Ring SizeProduct Class
α-carbon (benzylic)5-memberedSubstituted Indoline
β-carbon6-memberedSubstituted Tetrahydroquinoline
γ-carbon7-memberedSubstituted Benzazepine

Intermolecular Nitrene Transfer Reactions and C-H Functionalization

When generated in the presence of other substrates, the 4-propylphenyl nitrene intermediate can participate in a range of intermolecular reactions. These nitrene transfer reactions are powerful tools for creating new carbon-nitrogen bonds. A significant application is the direct functionalization of C-H bonds, a process known as C-H amination or insertion. wikipedia.orgnih.govillinois.edu

Transition metal catalysts, particularly those based on rhodium, iridium, and cobalt, are often employed to mediate these reactions, enhancing selectivity and controlling reactivity. nih.govsemanticscholar.orgresearchgate.net The reaction generally involves the formation of a metal-nitrene intermediate, which then reacts with a C-H bond in a separate molecule.

Key aspects of intermolecular C-H functionalization include:

Substrate Scope : This methodology can be applied to a wide range of substrates, including alkanes and arenes. researchgate.net The reaction with arenes can lead to the formation of diarylamines. For instance, rhodium-catalyzed direct C-H amination of benzamides with aryl azides provides an efficient route to diarylamine synthesis, releasing only N₂ as a byproduct. nih.gov

Regioselectivity : In molecules with multiple C-H bonds, the reaction often shows a preference for weaker C-H bonds (tertiary > secondary > primary) and electron-rich sites. illinois.edu

Mechanism : Mechanistic studies suggest that metal-catalyzed C-H amination typically proceeds through a concerted, asynchronous transition state. wikipedia.org However, stepwise pathways involving hydrogen abstraction and radical recombination can also occur, particularly with triplet nitrenes. wikipedia.org

In a typical reaction, this compound would be decomposed in the presence of a catalyst and a substrate containing the target C-H bond. This provides a direct and atom-economical method for synthesizing complex amines and amides from simple hydrocarbon precursors. The development of chiral catalysts has also enabled enantioselective intermolecular C-H amination, highlighting the synthetic versatility of this transformation. nih.gov

Reduction Reactions of the Azide Group for Amine Derivatization

The reduction of the azide group in this compound to the corresponding primary amine, 4-propylaniline, is a fundamental and widely used transformation in organic synthesis. This conversion is valuable because the azide group serves as a stable and unreactive precursor to the more reactive amine functionality. A variety of methods are available to achieve this reduction with high yield and chemoselectivity. libretexts.org

Common methods for the reduction of aryl azides include:

Catalytic Hydrogenation : This is a clean and efficient method involving the use of hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate, and the only byproduct is nitrogen gas. masterorganicchemistry.com

Reduction with Metal Hydrides : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce azides to amines. libretexts.orgmasterorganicchemistry.com The reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Sodium borohydride (B1222165) (NaBH₄) can also be used, often in the presence of a catalyst such as cobalt(II) chloride or tin(IV) 1,2-benzenedithiolate. organic-chemistry.orgcmu.edusemanticscholar.org

Staudinger Reduction : This reaction involves the treatment of the azide with a phosphine, typically triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate. This intermediate is then hydrolyzed with water to produce the amine and triphenylphosphine oxide. mdpi.com The Staudinger reduction is known for its mild conditions and tolerance of many functional groups. mdpi.com

Reduction with Metals : Other reducing systems, such as zinc dust in the presence of ammonium (B1175870) chloride, can also effectively convert azides to amines under mild conditions. semanticscholar.org

The choice of method often depends on the presence of other functional groups in the molecule, as some reducing agents are more chemoselective than others.

Table 2: Common Reagents for the Reduction of this compound to 4-Propylaniline

Reagent/MethodTypical ConditionsByproductsNotes
H₂/Pd-CH₂ (1 atm or higher), Pd/C (cat.), Ethanol, RTN₂Clean, high-yielding, common laboratory method. masterorganicchemistry.com
LiAlH₄1) LiAlH₄, THF, 0 °C to RT; 2) H₂ON₂, Metal saltsPowerful, non-selective reducing agent. libretexts.orgmasterorganicchemistry.com
PPh₃/H₂O (Staudinger)1) PPh₃, THF, RT; 2) H₂ON₂, Ph₃POVery mild and chemoselective. mdpi.com
NaBH₄/CoCl₂NaBH₄, CoCl₂ (cat.), Water, RTN₂, Borates, Co saltsCatalytic system allowing use of milder NaBH₄. organic-chemistry.orgsemanticscholar.org
Zn/NH₄ClZn dust, NH₄Cl, Methanol/Water, RTN₂, Zinc saltsMild and cost-effective method. semanticscholar.org

Other Functional Group Transformations and Rearrangements (e.g., Curtius-type Rearrangements)

While the azide group in this compound is primarily known for its reduction to an amine or its conversion to a nitrene, other transformations and rearrangements are relevant in related contexts.

Curtius Rearrangement: It is important to note that this compound, an aryl azide, does not undergo the Curtius rearrangement. This reaction is characteristic of acyl azides . masterorganicchemistry.comwikipedia.org However, a structurally related compound, 4-propylbenzoyl azide , can be synthesized from 4-propylbenzoic acid. This acyl azide readily undergoes the Curtius rearrangement upon heating.

The reaction involves the thermal decomposition of the acyl azide, which rearranges with the loss of dinitrogen (N₂) to form an isocyanate. wikipedia.orgnih.gov Specifically, 4-propylbenzoyl azide would rearrange to form 4-propylphenyl isocyanate . The mechanism is believed to be a concerted process where the propylphenyl group migrates to the nitrogen atom as the nitrogen molecule departs, with full retention of the migrating group's configuration. wikipedia.org

The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles: wikipedia.orgnih.gov

Hydrolysis with water leads to an unstable carbamic acid, which decarboxylates to yield the primary amine (4-propylaniline). masterorganicchemistry.com

Alcoholysis with an alcohol (e.g., tert-butanol) yields a carbamate (B1207046) (e.g., a Boc-protected amine). wikipedia.org

Aminolysis with an amine yields a urea (B33335) derivative.

Other Rearrangements: Aryl nitrenes, such as the one generated from this compound, can undergo other types of rearrangements. Under certain conditions, particularly in the gas phase or via photolysis, singlet aryl nitrenes are known to be in equilibrium with a highly strained, seven-membered ring cyclic carbodiimide (B86325) intermediate known as a dehydroazepine. This can lead to ring-expansion products, although this pathway is often less synthetically common than C-H insertion or intermolecular reactions in solution.

Additionally, while the Winstein rearrangement is a characteristic nih.govnih.gov-sigmatropic rearrangement of allylic azides, it is not a reaction pathway for aryl azides like this compound. nih.govrsc.org

Advanced Spectroscopic and Structural Characterization of 1 Azido 4 Propylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁴N Analysis for Aromatic Substitution Patterns, Conformational Studies, and Electronic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-azido-4-propylbenzene, ¹H, ¹³C, and ¹⁴N NMR each offer specific information regarding the propyl chain, the substitution pattern of the aromatic ring, and the electronic environment of the azide (B81097) moiety.

¹H NMR Spectroscopy The ¹H NMR spectrum of this compound is expected to show distinct signals for the propyl and aromatic protons. The aromatic region would typically display a pair of doublets characteristic of a 1,4-disubstituted benzene (B151609) ring, often referred to as an AA'BB' system. The protons ortho to the azide group are expected to be slightly upfield compared to those ortho to the propyl group due to the differing electronic effects of the substituents. The propyl group would present three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene group attached to the benzene ring.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, seven unique carbon signals are anticipated. nih.gov The aromatic region will show four signals: one for the carbon atom bearing the azide group (ipso-carbon), one for the carbon bearing the propyl group, and two for the ortho and meta carbons, respectively. The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the propyl group and the complex electronic character of the azide group. The propyl chain will exhibit three separate signals for its three carbon atoms. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ Predicted values are based on established substituent effects for phenyl azide and propylbenzene (B89791).

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to -N₃) ~6.9-7.1 ~119-121
Aromatic CH (ortho to -CH₂CH₂CH₃) ~7.1-7.3 ~129-131
Aromatic C (ipso to -N₃) - ~138-140
Aromatic C (ipso to -CH₂CH₂CH₃) - ~141-143
-CH₂ -CH₂CH₃ ~2.5-2.7 (triplet) ~37-39
-CH₂-CH₂ -CH₃ ~1.6-1.8 (sextet) ~24-26

¹⁴N NMR Spectroscopy Nitrogen-14 NMR is a specialized technique for probing the electronic environment of nitrogen atoms. The azide group (-N=N⁺=N⁻) contains three distinct nitrogen atoms, which should in principle give rise to three separate signals in the ¹⁴N NMR spectrum. However, due to the quadrupolar nature of the ¹⁴N nucleus, these signals are often extremely broad, which can make them difficult to observe on standard high-resolution spectrometers. researchgate.net The chemical shifts provide direct insight into the bonding and electronic structure of the azide functional group. acs.org For aryl azides, these signals are characteristic and can be used to confirm the presence and integrity of the azide moiety. acs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Characteristic Azide and Aromatic Band Assignments

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying functional groups. In this compound, the most prominent feature is the azide group, which has a strong and characteristic vibrational signature.

The most intense and diagnostically significant band in the IR spectrum of an aryl azide is the asymmetric stretching vibration (νₐₛ) of the N₃ group. nih.govresearchgate.net This typically appears as a very strong absorption in the region of 2100-2140 cm⁻¹. The corresponding symmetric stretching vibration (νₛ) is often weaker in the IR spectrum but may be more prominent in the Raman spectrum, appearing around 1250-1350 cm⁻¹. The absorption profile of the azide asymmetric stretch can be complex due to Fermi resonances, where the fundamental vibration couples with overtone or combination bands, sometimes resulting in multiple peaks in this region. nih.govresearchgate.netmdpi.com

Other key vibrational modes include:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching: Below 3000 cm⁻¹, corresponding to the propyl group.

Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region.

N-N-N bending (δ): Around 600-700 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on data for analogous compounds like 4-azidotoluene and propylbenzene.

Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3020-3100 Medium
Aliphatic C-H Stretch (propyl) 2850-2960 Strong
Azide Asymmetric Stretch (νₐₛ) 2100-2140 Very Strong
Aromatic C=C Stretch 1600, 1500 Medium-Strong
Azide Symmetric Stretch (νₛ) 1250-1350 Weak (IR), Strong (Raman)
C-N Stretch ~1150 Medium

Mass Spectrometry for Fragmentation Pathway Analysis and Elucidation of Reaction Intermediates

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for determination of the molecular weight and elucidation of its fragmentation pathways upon ionization. For aryl azides, electron impact (EI) mass spectrometry typically follows a well-established pattern. acs.org

The molecular ion ([M]⁺˙) of this compound (m/z = 161) is generally observable. The primary and most characteristic fragmentation step for aryl azides is the loss of a neutral nitrogen molecule (N₂, 28 Da) to form an aryl nitrene radical cation ([M-28]⁺˙) at m/z 133. acs.orgstackexchange.com

Fragmentation of the propyl side chain is also expected, primarily through benzylic cleavage. This involves the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a stable tropylium-like ion at m/z 132 or, more favorably from the [M-28]⁺˙ ion, to form a fragment at m/z 104. The tropylium (B1234903) ion itself (C₇H₇⁺) at m/z 91 is a common and often abundant fragment in the mass spectra of alkylbenzenes. wikipedia.org

Key expected fragmentation pathways include:

[C₉H₁₁N₃]⁺˙ (m/z 161)[C₉H₁₁N]⁺˙ (m/z 133) + N₂

[C₉H₁₁N₃]⁺˙ (m/z 161)[C₇H₇N₃]⁺˙ (m/z 132) + •CH₂CH₃ (less common)

[C₉H₁₁N]⁺˙ (m/z 133)[C₇H₆N]⁺ (m/z 104) + •CH₂CH₃

[C₉H₁₁N]⁺˙ (m/z 133)[C₇H₇]⁺ (m/z 91) + HCN + H₂

Table 3: Predicted Major Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Formula
161 Molecular Ion [C₉H₁₁N₃]⁺˙
133 [M - N₂]⁺˙ (Aryl nitrene ion) [C₉H₁₁N]⁺˙
104 [M - N₂ - C₂H₅]⁺ [C₇H₆N]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Monitoring Photoreactivity

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aryl azides exhibit characteristic absorption bands in the UV region. These transitions are typically π → π* and n → π* in nature. nih.gov The spectrum of phenyl azide, a close analog, shows a strong absorption band around 250-280 nm, which is attributed to π → π* transitions within the aromatic system conjugated with the azide group. mdpi.com A weaker, lower-energy absorption corresponding to an n → π* transition may also be observed.

For this compound, the presence of the electron-donating propyl group is expected to cause a slight bathochromic (red) shift of the π → π* absorption maximum compared to unsubstituted phenyl azide. The primary absorption band would be useful for monitoring the compound's concentration and for studying its photoreactivity, as the azide group is known to be photolabile, decomposing upon UV irradiation to form a highly reactive nitrene intermediate. researchgate.net This property allows UV-Vis spectroscopy to be used to follow the kinetics of its photochemical decomposition.

Table 4: Expected Electronic Transitions for this compound

Transition Type Expected λₘₐₓ (nm) Description
π → π* ~260-290 High-intensity transition involving the conjugated π-system of the phenyl ring and azide group.

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis of Derivatives and Intermediates

The molecule is expected to have a largely planar phenyl ring. The C-N-N bond angle of the azide group attached to the ring would likely be around 115-120°, while the N-N-N linkage itself is nearly linear (close to 180°). The propyl group, with its sp³ hybridized carbons, would adopt a staggered conformation to minimize steric strain.

In the solid state, molecules of this compound would likely pack in a way that maximizes van der Waals forces. Intermolecular interactions could include π-π stacking between the aromatic rings of adjacent molecules. The conformation of the propyl chain in the crystal lattice would be influenced by these packing forces. Crystallographic analysis of derivatives or reaction intermediates of this compound would be invaluable for confirming reaction mechanisms and understanding the precise geometry of transient species.

Table of Compounds

Compound Name
This compound
Phenyl azide
Propylbenzene
4-Azidotoluene
1-Azido-4-propoxybenzene
4-Azidobenzoic acid
1-(Phenylethynyl)-4-propylbenzene
4-Propylphenol
1-Methyl-4-propylbenzene

Computational and Theoretical Frameworks for Understanding 1 Azido 4 Propylbenzene Reactivity

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to describing the intrinsic properties of a molecule like 1-azido-4-propylbenzene. youtube.comiosrjournals.org Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about the molecule's electronic configuration and energy. iosrjournals.orgsemanticscholar.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnih.govyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.comyoutube.com In this compound, the HOMO is typically localized on the azide (B81097) group, indicating its propensity to donate electrons in reactions.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's capacity to act as an electrophile or electron acceptor. youtube.comyoutube.com The distribution of the LUMO indicates the most likely sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the occupied to the unoccupied orbital. FMO analysis is particularly valuable in predicting the outcomes of pericyclic reactions, such as the 1,3-dipolar cycloadditions characteristic of azides. wikipedia.orglibretexts.org The theory successfully explains reaction pathways by considering the constructive overlap between the HOMO of one reactant and the LUMO of the other. nih.govlibretexts.org

Table 1: Representative Frontier Molecular Orbital Data

This table illustrates the typical output of an FMO analysis for an aromatic azide. The specific values for this compound would be determined through specific quantum chemical calculations.

OrbitalEnergy (eV)Description
HOMO-6.5Highest energy orbital containing electrons; indicates nucleophilic character.
LUMO-0.8Lowest energy orbital without electrons; indicates electrophilic character.
HOMO-LUMO Gap5.7Energy difference; correlates with chemical reactivity and stability.

Understanding the distribution of electrons within this compound is crucial for predicting its interactions with other molecules.

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis provide a detailed picture of the charge localization on each atom. In aromatic azides, the terminal nitrogen atom of the azide group typically bears a significant negative charge, making it a primary site for electrophilic attack. The internal nitrogen atoms have a more complex charge distribution due to resonance.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecule's electron density surface. researchgate.net These maps are invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the ESP map would show a negative potential (typically colored red) around the terminal nitrogen of the azide group and a positive potential (blue) around the hydrogen atoms of the benzene (B151609) ring and propyl group. researchgate.net

Bonding Characteristics: Theoretical calculations can determine bond lengths, bond angles, and dihedral angles. For this compound, these calculations would confirm the planarity of the benzene ring and provide precise geometric data for the azide and propyl substituents. NBO analysis further elucidates the nature of chemical bonds, including hyperconjugative interactions that contribute to molecular stability.

Theoretical Elucidation of Reaction Mechanisms and Transition State Characterization

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the energies of reactants, products, intermediates, and transition states.

1,3-Dipolar cycloaddition is a hallmark reaction of azides. Computational modeling, often using DFT methods, can elucidate the mechanism of this reaction between this compound and various dipolarophiles (e.g., alkynes, alkenes).

Pathway Analysis: Calculations can map the potential energy surface of the reaction, identifying the transition state structure and its associated activation energy (ΔG‡). researchgate.net Lower activation energies indicate more favorable reaction pathways. researchgate.net For instance, studies on phenyl azide cycloadditions show how reactivity is influenced by the strain and electronic properties of the dipolarophile. researchgate.net

Regioselectivity: When reacting with unsymmetrical alkynes or alkenes, the cycloaddition can yield two different regioisomers (e.g., 1,4- and 1,5-substituted triazoles). Computational models can predict the preferred regioisomer by comparing the activation energies of the competing transition states. researchgate.net This regioselectivity is often governed by both electronic (orbital overlap) and steric factors.

Table 2: Illustrative Calculated Activation Energies for Cycloaddition Reactions

This table provides an example of how computational data is used to predict regioselectivity in the cycloaddition of an aromatic azide with an unsymmetrical alkyne.

Reaction PathwayTransition StateCalculated Activation Energy (ΔG‡, kcal/mol)Predicted Outcome
Formation of 1,4-isomerTS-1,415.2Major Product
Formation of 1,5-isomerTS-1,517.8Minor Product

The thermolysis or photolysis of azides like this compound can lead to the extrusion of dinitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate.

Nitrene Formation: Computational studies can model the decomposition of the azide, calculating the energy required for N₂ elimination and characterizing the electronic state of the resulting nitrene (singlet or triplet). researchgate.net Theoretical calculations have been used to rationalize the photochemical formation of nitrene intermediates from precursors. researchgate.net

Subsequent Rearrangements: Once formed, the 4-propylphenylnitrene can undergo various reactions, such as C-H insertion, ring expansion, or intermolecular reactions. Theoretical calculations can explore the potential energy surfaces for these different pathways, predicting the most likely products by identifying the routes with the lowest activation barriers. researchgate.net

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. researchgate.net

Vibrational Spectroscopy (IR and Raman): Calculations can predict the vibrational frequencies and intensities of a molecule. iosrjournals.org For this compound, this would involve calculating the frequencies for the characteristic azide asymmetric stretch (~2100 cm⁻¹), as well as vibrations associated with the substituted benzene ring and the propyl group. Comparing these calculated spectra with experimental FT-IR and FT-Raman data helps in the complete assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λ_max) in its UV-Vis spectrum. semanticscholar.orgresearchgate.net This allows for the interpretation of the observed electronic spectra in terms of specific molecular orbital transitions (e.g., π → π* transitions in the aromatic ring).

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies exclusively targeting this compound are not extensively available in publicly accessible literature, its conformational landscape and intermolecular interactions can be reliably inferred from computational studies on structurally analogous compounds, such as other aryl azides and alkylbenzenes. MD simulations, in conjunction with quantum mechanical calculations like Density Functional Theory (DFT), provide a powerful framework for understanding the dynamic behavior of such molecules.

Conformational Landscapes

The conformational flexibility of this compound is primarily dictated by two key rotational degrees of freedom:

Rotation of the azide group (-N₃) relative to the phenyl ring.

Rotation around the C-C single bonds of the propyl side chain.

Azide Group Rotation: The rotation of the azide group around the C-N bond is a critical factor in defining the molecule's conformational energy landscape. DFT calculations on related aryl azides provide insight into the energy barriers associated with this rotation. For instance, studies on azidopyridines have quantified these rotational barriers. While not identical to this compound, these values offer a reasonable approximation of the energy required for the azide group to rotate from a planar to a non-planar conformation with respect to the aromatic ring. The barrier to rotation is influenced by the electronic interaction between the azide group and the π-system of the benzene ring.

A DFT study on 4-azido-N-phenylmaleimide also provides valuable data, indicating that the rotational barrier between isomers can be relatively low, on the order of 0.15 to 0.17 eV chemrxiv.org. This suggests that at room temperature, the azide group in aryl azides can likely overcome this barrier, leading to a dynamic equilibrium of conformers.

Compound (Analogous)Computational MethodRotational Barrier (kcal/mol)Rotational Barrier (eV)
2-Azidopyridineab initio MO~7.0~0.30
3-Azidopyridineab initio MO3.32~0.14
4-Azidopyridineab initio MO4.04~0.18
4-Azido-N-Phenylmalemide (in THF)DFT~3.460.15

Intermolecular Interactions

Molecular dynamics simulations are particularly adept at elucidating the nature and strength of intermolecular interactions that govern the condensed-phase behavior of molecules like this compound. The primary non-covalent interactions at play are:

π-π Stacking: The aromatic rings of this compound molecules can interact through π-π stacking. MD simulations of toluene (B28343) have shown a predominance of stacked configurations in the liquid state researchgate.net. These interactions can be in a parallel-displaced or a T-shaped arrangement, with the former often being more favorable for substituted benzenes.

Dipole-Dipole Interactions: The azide group introduces a dipole moment in the molecule, leading to electrostatic interactions between molecules.

CH-π Interactions: The hydrogen atoms of the propyl chain can interact with the electron-rich π-system of an adjacent benzene ring.

Computational studies on non-covalent interactions in benzene and its derivatives have utilized methods like Symmetry-Adapted Perturbation Theory (SAPT) to decompose the interaction energies into electrostatic, exchange, induction, and dispersion components. These studies reveal that dispersion forces are often the dominant stabilizing interaction in such aromatic systems.

Interaction TypeDescriptionRelevant Moieties in this compound
π-π StackingAttractive interaction between aromatic rings.Phenyl rings
Van der WaalsDispersion forces arising from temporary fluctuations in electron density.Entire molecule, significant contribution from the propyl chain.
Dipole-DipoleElectrostatic interaction between permanent dipoles.Azide groups
CH-πInteraction between a C-H bond and a π-system.Propyl C-H bonds and adjacent phenyl rings.

Research Applications and Functionalization Strategies Utilizing 1 Azido 4 Propylbenzene

Strategic Building Block in the Synthesis of Complex Organic Molecules and Natural Product Analogs

1-Azido-4-propylbenzene serves as a versatile building block in the intricate field of organic synthesis, where the construction of complex molecular architectures is paramount. Organic synthesis is the science of creating new molecules, often aiming to replicate compounds found in nature or to design novel structures with specific functions for medicine and materials science. nih.gov The utility of this compound in this context stems from the dual reactivity of its functional groups: the azide (B81097) and the substituted benzene (B151609) ring.

The azide group is a key functional moiety that offers several strategic advantages. It is a stable precursor to a primary amine through reactions like the Staudinger ligation, providing a method to introduce nitrogen into a complex scaffold at a late stage of a synthesis. More significantly, the azide group is a primary component in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". savvysciencepublisher.comtpu.ru This reaction allows for the efficient and highly selective formation of stable triazole rings, which can link different molecular fragments. This capability is invaluable in modular synthesis approaches, where complex molecules are assembled from smaller, pre-functionalized units.

Synthetic StrategyRole of Aryl Azide Building BlockResulting Structure
Modular Synthesis Provides a reactive handle for "clicking" molecular fragments together via CuAAC.Complex molecules linked by 1,2,3-triazole rings.
Late-Stage Functionalization The azide group serves as a masked amine, which can be revealed at the end of a synthesis.Introduction of a primary amine group without interfering with earlier reaction steps.
Natural Product Analog Synthesis Introduces a specific aryl-alkyl substituent and a point for further modification.Analogs with varied side chains or conjugation points to probe biological activity.
Combinatorial Chemistry Acts as a versatile scaffold to be combined with a variety of alkyne-containing molecules.Large libraries of compounds for high-throughput screening.

Development of Functional Materials and Polymer Chemistry

The unique chemical properties of this compound make it a valuable component in the development of advanced functional materials and in the field of polymer chemistry. Functional materials are designed to possess specific, controllable properties that enable applications in diverse areas such as electronics, medicine, and coatings. researchgate.netaminer.cn The incorporation of aryl azide moieties into polymer structures is a powerful strategy for imparting new functionalities.

Polymer Functionalization and Crosslinking via Click Chemistry

Post-polymerization modification is a critical technique for creating functional polymers, as it allows for the introduction of sensitive functional groups after the polymer backbone has been formed. rsc.org Click chemistry, particularly the CuAAC reaction, is an ideal tool for this purpose due to its high efficiency, selectivity, and tolerance of a wide range of functional groups and reaction conditions. savvysciencepublisher.comugent.be

In this context, this compound or similar azido-functionalized molecules can be "clicked" onto a polymer chain that has been synthesized with pendant alkyne groups. This process allows for the precise attachment of the propylbenzene (B89791) moiety along the polymer backbone. This strategy has been used to modify a variety of polymers, including polycarbonates and polyurethanes, enhancing their properties for applications in biomedical science and other fields. rsc.orgugent.be

Furthermore, the azide group itself can be used as a crosslinking agent. When polymers containing sulfonyl azide groups are heated, they form highly reactive nitrene intermediates. researchgate.net In dilute solutions, these nitrenes can react with C-H bonds on the same polymer chain, leading to intramolecular crosslinking and the formation of single-chain polymer nanoparticles (SCNPs). researchgate.net This method provides a way to control the size and morphology of nanoparticles by adjusting the molecular weight of the polymer and the concentration of azide groups. researchgate.net

Polymer SystemFunctionalization/Crosslinking MethodReagents/ConditionsApplication
Alkyne-modified PolycarbonatePost-polymerization modification via CuAACAzide-containing molecule (e.g., this compound), Cu(I) catalystDegradable, biocompatible materials for biomedical use rsc.org
Poly(styrene-co-chloromethylstyrene)Transformation to azide polymer, followed by thermal crosslinkingSodium azide, then heatingFormation of single-chain polymer nanoparticles researchgate.net
Alkyne-functionalized PolyurethanePost-polymerization modification via CuAACVarious azide compounds (e.g., fluorinated azides), CuSO4/Sodium AscorbateCreation of functional polyurethanes with tailored properties ugent.be
Glycidyl Methacrylate CopolymersSuccessive "click" reactions (azide-epoxy ring-opening and CuAAC)Sodium azide, alkyne-silanes, Cu(0)Silane-functionalized polymers for low surface energy applications drexel.edu

Fabrication of Photoresponsive Materials and Opto-electronic Systems

Aryl azides are intrinsically photoresponsive. Upon irradiation with ultraviolet (UV) light, they undergo photolysis, extruding nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. researchgate.net This property is harnessed in the fabrication of photoresponsive materials, where light is used as a trigger to alter the material's structure and properties.

The generated nitrene is so reactive that it can insert into C-H bonds, form aziridines with double bonds, or undergo other addition reactions. When aryl azide moieties are incorporated into a polymer matrix, this photoreactivity can be used to induce crosslinking upon exposure to light. This process can transform a soluble polymer film into an insoluble network, a fundamental principle behind the formulation of negative photoresists used in microelectronics and photolithography.

This spatiotemporal control over reactivity also allows for photopatterning of surfaces. A surface can be coated with a polymer containing azide groups, and then selectively irradiated through a mask. The exposed areas become crosslinked and can be functionalized differently than the unexposed areas, creating a patterned surface with tailored chemical or physical properties. This strategy has potential applications in the development of biosensors, microfluidic devices, and other opto-electronic systems. scholaris.ca

Chemical Biology and Bioconjugation Research as Molecular Probes

This compound and related structures are powerful tools in chemical biology, serving as molecular probes to study and manipulate biological systems. scholaris.ca The azide group provides a bioorthogonal handle, meaning it can participate in specific chemical reactions within a complex biological environment without interfering with native biochemical processes. nih.gov

As Linkers for the Assembly of Complex Molecular Constructs

The assembly of complex molecular constructs, such as antibody-drug conjugates or fluorescently labeled proteins, requires robust and specific methods for linking different components together. The click chemistry reactivity of the azide group makes this compound an excellent foundation for creating chemical linkers. rsc.org

A bifunctional linker can be designed where one end is the azide and the other end is another reactive group (e.g., a carboxylic acid or an amine). This second group can be used to attach the linker to a molecule of interest, such as a drug or a dye. The entire construct can then be "clicked" onto a biomolecule, like a protein or nucleic acid, that has been modified to contain an alkyne group. This modular approach allows for the efficient construction of precisely defined bioconjugates for a wide range of applications, from diagnostics to therapeutics. scholaris.ca

Methodological Advances in Photoaffinity Labeling Techniques

Photoaffinity labeling (PAL) is a powerful technique used to identify the binding partners of small molecules, peptides, or other ligands within a cell or complex protein mixture. nih.govenamine.net Aryl azides were among the second generation of photoreactive groups developed for this purpose. nih.gov

The general workflow involves a "photoprobe," which is a molecule of interest (e.g., a drug candidate) modified to include a photoreactive group like an aryl azide and often a reporter tag (like biotin (B1667282) or a fluorescent dye). nih.govmdpi.com This probe is incubated with a biological sample, allowing it to bind to its target protein(s). Upon UV irradiation, the azide generates a reactive nitrene that forms a covalent bond with amino acid residues in the immediate vicinity, typically within the binding site of the target protein. nih.govresearchgate.net This permanent linkage allows researchers to isolate the labeled protein using the reporter tag and identify it via techniques like mass spectrometry. nih.gov

While aryl azides were a significant advancement, their use can be hindered by the relatively short wavelength of light needed for activation and the long lifetime of the nitrene intermediate, which can sometimes lead to non-specific labeling. nih.gov Nevertheless, they remain a valuable tool due to their small size and relative stability in the dark. mdpi.com The development of various photoprobes has been crucial for mapping protein-protein interactions, identifying off-target effects of drugs, and discovering new therapeutic targets. nih.govnih.gov

Photoreactive GroupExcitation WavelengthReactive IntermediateKey AdvantagesKey Disadvantages
Aryl Azide ~254-300 nmNitreneSmall size, relatively stable in the dark mdpi.comShort wavelength can damage proteins; long-lived intermediate can cause non-specific labeling nih.gov
Benzophenone ~350-365 nmDiradical (Triplet Ketone)Longer wavelength is less damaging; can be repeatedly excited nih.govmdpi.comBulky size can interfere with ligand binding; may require long irradiation times mdpi.com
Diazirine ~350-380 nmCarbeneSmallest size; highly reactive and short-lived carbene minimizes non-specific labeling mdpi.comresearchgate.netCan be synthetically challenging to incorporate

Supramolecular Chemistry: Design of Host-Guest Systems and Self-Assembly

In supramolecular chemistry, non-covalent interactions are utilized to construct complex, functional architectures from molecular building blocks. The azide group in this compound serves as a highly efficient chemical handle for covalently attaching this molecule to larger supramolecular structures via reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Self-Assembly: Self-assembly relies on the spontaneous organization of molecules into ordered structures. By incorporating this compound into larger molecules, the 4-propylphenyl tail can direct the self-assembly process. For instance, in an amphiphilic molecule, the propylbenzene group would constitute a significant part of the hydrophobic domain, influencing the formation and morphology of micelles, vesicles, or other aggregates in solution. The ability to precisely place this group using click chemistry allows for systematic studies on how substituent size and hydrophobicity affect the resulting supramolecular structures.

Applications in Separation Sciences and Design of Chromatographic Materials

In separation sciences, the focus is on creating materials that can selectively interact with and separate different components of a mixture. The surface modification of stationary phases, such as silica (B1680970) gel or polymer monoliths, is a key strategy for tailoring chromatographic columns for specific applications.

This compound is an ideal reagent for such surface modifications. The general process involves first introducing alkyne groups onto the surface of the chromatographic support material. Subsequently, this compound can be covalently attached to the surface via the highly efficient and specific azide-alkyne click reaction.

Design of Chromatographic Materials: The attachment of the 4-propylphenyl group to a stationary phase creates a nonpolar surface. This functionalized material can be used in reversed-phase chromatography, a powerful technique for separating organic molecules. The propylbenzene moiety would interact with analytes primarily through hydrophobic and π-π interactions. The length and nature of the alkyl group (propyl) and the presence of the aromatic ring would determine the material's specific separation characteristics, offering a different selectivity compared to standard C8 or C18 phases. The efficiency of the click chemistry approach ensures a high density of functionalization on the surface, which is crucial for achieving high-resolution separations.

The table below conceptualizes how the properties of a stationary phase might be altered by such a functionalization, although specific experimental data for this compound is not available.

Table 1: Conceptual Properties of a this compound-Modified Chromatographic Stationary Phase

Property Base Material (e.g., Silica) Functionalized Material Rationale for Change
Surface Chemistry Hydrophilic (silanol groups) Hydrophobic Covalent attachment of nonpolar 4-propylphenyl groups.
Primary Interaction Adsorption, H-bonding Hydrophobic, π-π stacking Introduction of alkyl and aromatic functionalities.
Application Mode Normal-Phase Chromatography Reversed-Phase Chromatography Change in surface polarity.

| Selectivity | Polar, H-bonding compounds | Nonpolar, aromatic compounds | Specific interactions with the propylbenzene moiety. |

Further research and publication in these areas are necessary to fully elucidate the specific advantages and performance characteristics of materials and systems derived from this compound.

Q & A

Q. How can researchers design experiments to ensure reproducibility across labs?

  • Methodological Answer :
  • Protocol Standardization : Detail solvent grades, equipment models (e.g., Bruker NMR), and calibration methods.
  • Blind Testing : Share samples with collaborating labs for independent verification.
  • Open Data : Deposit datasets in repositories like Zenodo or Figshare .
    专为研究生打造的搜索引擎 1秒钟帮你的研究论文 找到支撑性论据 以后再也不用大海捞针的查找文献了
    01:30

Ethical and Methodological Pitfalls

Q. What ethical considerations apply to studies involving this compound in biomedical contexts?

  • Methodological Answer : If used in drug development, ensure compliance with ICH guidelines for impurity profiling (e.g., ICH Q3A). For in vitro toxicity studies, obtain institutional review board (IRB) approval. Disclose conflicts of interest (e.g., funding from chemical suppliers) .

Q. How can researchers avoid common pitfalls in formulating hypotheses about azide reactivity?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis development. Pre-publish protocols on platforms like *Protocols.io * to solicit peer feedback. Use negative controls (e.g., azide-free reactions) to validate assumptions .

Q. Tables

Key Analytical Techniques for this compound
Technique
--------------------
FT-IR
¹H NMR
HPLC-UV
LC-MS/MS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.